molecular formula C11H13N3O B7874170 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide

2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide

Cat. No.: B7874170
M. Wt: 203.24 g/mol
InChI Key: QXAUIQWWHDAWON-UHFFFAOYSA-N
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Description

Contextualization of N-Benzyl Amides and Related Scaffolds in Pharmaceutical Discovery

N-benzyl amides are a class of organic compounds characterized by a benzyl (B1604629) group attached to the nitrogen atom of an amide. This structural motif is prevalent in a wide range of biologically active molecules and serves as a crucial building block in the synthesis of various pharmaceuticals. chemimpex.com The benzyl group, with its aromatic ring, can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions, which are critical for molecular recognition and binding affinity.

The versatility of the N-benzyl amide scaffold allows for extensive chemical modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, substitutions on the benzyl ring can modulate lipophilicity, metabolic stability, and target selectivity. The amide bond itself is a key feature, providing structural rigidity and the capacity to form hydrogen bonds, which are fundamental to the interaction of drugs with their protein targets.

In drug discovery, N-benzyl amide derivatives have been investigated for a variety of therapeutic applications. They are integral to the development of agents targeting the central nervous system, as well as in the design of enzyme inhibitors and receptor modulators. The debenzylation of N-benzyl amides is a challenging but important chemical transformation that allows for the synthesis of primary amides, further expanding the chemical space for drug development. acs.orgorganic-chemistry.org

Rationale for Investigating Novel Acetamide (B32628) Derivatives in Biological Systems

Acetamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities. nih.govgalaxypub.co The acetamide moiety, -NHCOCH₃, is a common feature in many approved drugs and serves as a versatile scaffold for the development of new therapeutic agents. The investigation of novel acetamide derivatives is driven by their potential to interact with a wide range of biological targets, leading to various therapeutic effects.

The biological activities of acetamide derivatives are extensive and well-documented. They have been reported to possess anti-inflammatory, antioxidant, anti-cancer, anticonvulsant, and antimicrobial properties. nih.govnih.gov For example, paracetamol, a widely used analgesic and antipyretic, is a well-known acetamide-containing drug. tandfonline.com The ability of the acetamide group to form hydrogen bonds and its relatively small size make it an attractive functional group for designing molecules that can fit into the active sites of enzymes and receptors. patsnap.com

The rationale for synthesizing and evaluating new acetamide derivatives lies in the potential to discover compounds with improved efficacy, selectivity, and safety profiles. By modifying the substituents on the acetamide scaffold, medicinal chemists can optimize the compound's interaction with its biological target, enhance its pharmacokinetic properties, and reduce off-target effects. The flexibility of acetamide chemistry allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. galaxypub.co

Table 1: Reported Biological Activities of Various Acetamide Derivatives

Derivative ClassReported Biological ActivitiesReference
Phenoxy AcetamidesAnti-inflammatory, antioxidant, anti-cancer, anticonvulsant, antimicrobial nih.gov
N-phenylacetamide sulphonamidesAnalgesic, anti-hypernociceptive nih.gov
Quinazoline-based AcetamidesAnti-cancer nih.gov
Benzothiazole and Tetrazole containing AcetamidesAnalgesic tandfonline.com
Imidazole-based AcetamidesCOX-II inhibition galaxypub.co

Overview of Current Research Paradigms Involving Cyano-Substituted Aromatic Moieties

The incorporation of a cyano (-C≡N) group into aromatic rings is a widely employed strategy in modern medicinal chemistry. The cyano group is a small, polar, and electron-withdrawing moiety that can significantly influence the physicochemical and pharmacological properties of a molecule. nih.gov More than 60 small molecule drugs on the market contain a cyano functional group, highlighting its importance in drug design. rsc.orgnih.gov

The cyano group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. nih.gov Its electron-withdrawing nature can modulate the electronic properties of the aromatic ring, affecting its reactivity and interaction with target proteins. nih.gov Furthermore, the nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group, allowing for the fine-tuning of a compound's properties. researchgate.net

Current research paradigms are exploring the use of cyano-substituted aromatic moieties in the development of covalent inhibitors. The nitrile group can act as an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue in the active site of a target protein. rsc.orgnih.gov This can lead to irreversible or reversible inhibition, offering potential advantages in terms of potency and duration of action. The reactivity of the cyano group can be modulated by the electronic environment of the aromatic ring, allowing for the design of selective covalent inhibitors. nih.gov

Table 2: Roles of the Cyano Group in Medicinal Chemistry

PropertyDescriptionReference
Polarity and H-bonding Can act as a hydrogen bond acceptor, influencing solubility and target binding. nih.govnih.gov
Electron-withdrawing Modifies the electronic density of the aromatic ring, affecting reactivity and pKa. nih.gov
Bioisosterism Can replace other functional groups (e.g., carbonyl) to improve properties. researchgate.net
Metabolic Stability Can block sites of metabolism, improving the pharmacokinetic profile. rsc.org
Covalent Modification Can act as an electrophilic warhead for covalent inhibitors. rsc.orgnih.gov

Historical Perspective and Chemical Precedents Relevant to 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide Research

While there is no specific historical record for the synthesis or investigation of this compound, the chemical precedents for its core structures are deeply rooted in the history of medicinal chemistry. The development of our understanding of the N-benzyl amide, acetamide, and cyano-aromatic motifs has been a gradual process, built upon decades of research in organic synthesis and pharmacology.

The journey of acetamide derivatives in medicine can be traced back to the late 19th century with the discovery of acetanilide's antipyretic properties, which ultimately led to the development of safer and more effective analgesics like paracetamol. This historical progression demonstrated the therapeutic potential of the acetamide scaffold and spurred further research into its derivatives. tandfonline.com

The N-benzyl moiety became a significant component in drug design due to its presence in naturally occurring alkaloids and its utility as a protective group in organic synthesis. acs.org Its role in conferring specific binding properties and modulating lipophilicity has been recognized and exploited in the development of a wide array of pharmaceuticals. The synthesis of N-benzyl amides has been a subject of continuous refinement, with various methods developed to achieve efficient and selective amide bond formation. abq.org.brprepchem.compearson.comprepchem.com

The strategic incorporation of the cyano group into drug candidates is a more contemporary development, gaining prominence in the latter half of the 20th century. Initially used to modulate the electronic properties of molecules, its role has expanded significantly. The discovery that the cyano group could enhance binding affinity and improve pharmacokinetic profiles led to its inclusion in numerous successful drugs. nih.gov More recently, the exploration of nitriles as covalent warheads represents a cutting-edge area of research. rsc.org

The synthesis of a molecule like this compound would likely involve established synthetic methodologies. For instance, the formation of the amide bond could be achieved through the coupling of a corresponding carboxylic acid and amine using standard coupling reagents, or via the reaction of an acid chloride with the amine. The introduction of the cyano group onto the benzyl ring can be accomplished through various aromatic substitution reactions. The assembly of these well-understood chemical motifs into a novel scaffold represents a rational approach to drug design, building upon a rich history of medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(3-cyanophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14(11(15)7-13)8-10-4-2-3-9(5-10)6-12/h2-5H,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAUIQWWHDAWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Amino N 3 Cyano Benzyl N Methyl Acetamide

Retrosynthetic Analysis of the 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the amide bond (C-N), a common and reliable bond formation strategy. amazonaws.com This disconnection suggests a reaction between a carboxylic acid derivative and an amine.

This leads to two key precursors:

An activated derivative of 2-aminoacetic acid: This could be an acyl chloride or the acid itself, which would require a coupling agent for the subsequent amidation.

N-(3-cyano-benzyl)-N-methylamine: This secondary amine is the nucleophile that attacks the activated carboxylic acid.

Further deconstruction of N-(3-cyano-benzyl)-N-methylamine can be envisioned through a C-N bond disconnection, leading to 3-cyanobenzyl halide and methylamine (B109427). This retrosynthetic approach provides a logical roadmap for the forward synthesis of the target molecule.

Exploration of Primary Synthetic Routes to the this compound Core

Based on the retrosynthetic analysis, the forward synthesis involves the formation of the core amide structure. This section details the key strategies for constructing this molecule.

The formation of the amide bond is the cornerstone of this synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the carboxylic acid is necessary.

Common methods include:

Conversion to Acyl Halides: The 2-aminoacetic acid precursor (with the amino group suitably protected) can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with N-(3-cyano-benzyl)-N-methylamine. fishersci.co.uk This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Use of Coupling Reagents: A wide array of coupling reagents can facilitate the direct amidation of the carboxylic acid with the amine. luxembourg-bio.comluxembourg-bio.com These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. luxembourg-bio.com

Coupling Reagent ClassExamplesMechanism of Action
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Form active esters with the carboxylic acid.
Uronium/Aminium Salts HATU, HBTU, TBTUReact with the carboxylic acid to form an active ester intermediate. nih.govresearchgate.net
Boron-based Reagents B(OCH₂CF₃)₃Acts as an effective reagent for direct amidation. acs.org

The choice of coupling reagent and reaction conditions (solvent, temperature, and base) is critical for achieving high yields and purity. researchgate.net For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimides can suppress side reactions and reduce racemization. luxembourg-bio.comnih.gov

The 2-amino group is a key functionality of the target molecule. A common strategy for its introduction involves the use of a precursor containing a suitable leaving group at the alpha-position to the carbonyl group, followed by nucleophilic substitution with an amine source.

A plausible route involves starting with a 2-haloacetamide derivative, such as 2-chloro-N-(3-cyano-benzyl)-N-methyl-acetamide. This intermediate can be synthesized by the reaction of N-(3-cyano-benzyl)-N-methylamine with chloroacetyl chloride. The subsequent amination of this α-haloamide can be achieved using various nitrogen nucleophiles. nih.govacs.orgnih.gov For example, reaction with an excess of ammonia (B1221849) can introduce the primary amino group. youtube.com The α-haloamide functional group serves as an effective platform for α-aminations. nih.gov

Alternatively, a protected amino acid, such as N-Boc-glycine, can be used in the amide coupling step. The protecting group (in this case, tert-butyloxycarbonyl or "Boc") prevents the amino group from interfering with the coupling reaction. The Boc group can then be removed in a subsequent step, typically under acidic conditions, to reveal the free amino group.

The 3-cyano-benzyl portion of the molecule is typically introduced via the amine precursor, N-(3-cyano-benzyl)-N-methylamine. The synthesis of this secondary amine can be achieved through several methods. One common approach is the reductive amination of 3-cyanobenzaldehyde (B1676564) with methylamine. This reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Another route involves the nucleophilic substitution of 3-cyanobenzyl halide (e.g., 3-cyanobenzyl bromide) with methylamine.

Stereoselective Synthesis Approaches for Chiral Centers in this compound Precursors

While the target molecule itself is achiral, stereoselective synthesis would be relevant if chiral precursors were used, for instance, if a chiral α-amino acid other than glycine (B1666218) was employed. In such cases, maintaining the stereochemical integrity of the chiral center during the amide bond formation is crucial. Racemization can be a significant side reaction, particularly with highly activated carboxylic acids. luxembourg-bio.com

Strategies to minimize racemization include:

Use of milder coupling reagents: Reagents known to cause less racemization, such as those that form active esters, are preferred.

Addition of racemization suppressants: Additives like HOBt are effective in preventing racemization when using carbodiimide (B86325) coupling agents. luxembourg-bio.com

Careful control of reaction temperature and base: Lower temperatures and the use of non-nucleophilic bases can help to minimize epimerization.

Catalytic enantioselective amination of α-halo carbonyl compounds has also emerged as a powerful method for accessing enantioenriched α-amino carbonyl compounds. acs.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Selectivity in this compound Synthesis

Optimizing reaction conditions is essential for developing an efficient and scalable synthesis. researchgate.net Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are commonly used for amide coupling reactions. fishersci.co.ukluxembourg-bio.comacs.org

Temperature: While many amide coupling reactions proceed at room temperature, adjusting the temperature can be necessary to control reaction rates and minimize side reactions. fishersci.co.uk

Stoichiometry of Reagents: The molar ratios of the carboxylic acid, amine, coupling reagent, and any additives must be carefully controlled to maximize conversion and minimize the formation of byproducts.

Base: The choice and amount of base are critical, especially in reactions that generate acidic byproducts. Common bases include tertiary amines like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA). fishersci.co.uknih.gov

Purification Method: The final product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include column chromatography, crystallization, and extraction. researchgate.net

Recent studies have explored machine learning models to predict reaction yields for amide coupling reactions, which could aid in the rapid optimization of reaction conditions. nih.govchemrxiv.org

Development of Scalable Synthetic Routes for Academic Research Quantities of this compound

The synthesis of this compound for academic research purposes necessitates a reliable and scalable route from readily available starting materials. A logical and robust retrosynthetic analysis suggests a multi-step pathway involving the initial synthesis of a key secondary amine intermediate, followed by acylation and subsequent amination. This approach avoids the use of more complex and costly coupling agents often associated with direct amide bond formation from carboxylic acids and amines, which can be inefficient on a larger scale.

A proposed three-step synthesis is outlined below, designed for scalability in a standard laboratory setting.

Step 1: Synthesis of the Secondary Amine Intermediate: N-(3-cyanobenzyl)-N-methylamine

The initial target is the secondary amine, N-(3-cyanobenzyl)-N-methylamine. This intermediate can be efficiently prepared via nucleophilic substitution. 3-cyanobenzyl bromide, the starting material, is accessible from 3-cyanotoluene. The reaction involves the direct alkylation of methylamine with 3-cyanobenzyl bromide. An excess of methylamine is typically used to minimize the formation of the tertiary amine byproduct.

Step 2: Synthesis of the α-Chloro Amide Intermediate: 2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide

The second step involves the acylation of the N-(3-cyanobenzyl)-N-methylamine intermediate with 2-chloroacetyl chloride. This is a common and highly effective method for forming N-substituted chloroacetamides. The reaction is typically performed under basic conditions to neutralize the hydrogen chloride byproduct. A widely used method is the Schotten-Baumann procedure, which utilizes a two-phase system of an organic solvent (like dichloromethane) and an aqueous base (like sodium hydroxide (B78521) solution), which is efficient and scalable.

Step 3: Amination of the α-Chloro Amide to Yield the Final Product

The final step is the conversion of the chloro-substituent to the desired primary amino group. The chlorine atom in 2-chloroacetamides is readily displaced by nucleophiles. For this transformation, a nucleophilic substitution reaction with ammonia is a direct and scalable method. Using a concentrated solution of ammonia in a suitable solvent, such as ethanol (B145695) or methanol, and heating the reaction mixture allows for the displacement of the chloride to form the final product, this compound.

The following table provides a detailed overview of this proposed scalable synthetic route.

StepReactionKey Reagents & SolventsTypical ConditionsPurpose
1 Synthesis of N-(3-cyanobenzyl)-N-methylamine3-cyanobenzyl bromide, Methylamine (aqueous or in THF), THF or EthanolRoom temperature, 12-24 hoursFormation of the key secondary amine intermediate.
2 Synthesis of 2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamideN-(3-cyanobenzyl)-N-methylamine, 2-Chloroacetyl chloride, Dichloromethane, Aqueous NaOH0°C to room temperature, 1-3 hoursAcylation of the secondary amine to introduce the acetamide (B32628) backbone.
3 Synthesis of this compound2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide, Concentrated Ammonia, Ethanol50-70°C in a sealed vessel, 24-48 hoursNucleophilic substitution of the chloride to install the final amino group.

This synthetic sequence is advantageous for academic research as it employs common reagents and standard laboratory techniques, such as liquid-liquid extraction and crystallization for purification, facilitating the production of gram-scale quantities of the target compound.

Application of Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and improving laboratory safety. The proposed synthetic route can be optimized by considering several of the twelve principles of green chemistry.

Atom Economy and Waste Prevention: The conventional synthesis of amides often involves coupling agents (e.g., carbodiimides, HATU), which generate significant amounts of byproduct waste, resulting in poor atom economy. The proposed route using an acyl chloride (Step 2) is more atom-economical, with the primary byproduct being HCl, which is neutralized by a base. Further improvements could involve exploring catalytic methods for direct amidation, such as using boric acid or specific enzymes, which can form the amide bond without stoichiometric activators.

In Step 2, chlorinated solvents like dichloromethane (DCM) are effective but pose environmental and health risks. Alternative Schotten-Baumann conditions using water as a solvent can be highly effective for acylations with acyl chlorides.

Solvent-free or "dry media" reactions, where reactants are triturated and heated, represent another green alternative that eliminates solvent use entirely.

For the amination in Step 3, using water as a solvent, if feasible, would be a greener choice than ethanol.

Energy Efficiency: Many organic reactions require significant energy input for heating over long periods. Microwave-assisted synthesis is a well-established green chemistry technique that can dramatically reduce reaction times and, consequently, energy consumption. Each step of the proposed synthesis could potentially be adapted for microwave irradiation to improve efficiency.

Catalysis over Stoichiometric Reagents: While the proposed route is largely stoichiometric, greener alternatives focus on catalysis. Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), has been shown to be effective for amide bond formation under mild, anhydrous conditions. This approach offers high selectivity and avoids harsh reagents, though it may require specific optimization for the substrates involved. Electrosynthesis is another emerging green technique for creating amides, offering a sustainable route that avoids many traditional reagents.

The table below summarizes how green chemistry principles can be applied to the proposed synthesis.

Green Chemistry PrincipleApplication to the Synthesis of this compound
Waste Prevention Avoid using stoichiometric coupling agents. The proposed acyl chloride method generates less waste (HCl) than carbodiimide-based couplings.
Atom Economy The proposed route offers better atom economy than syntheses relying on activating agents.
Less Hazardous Chemical Syntheses Replace hazardous solvents like DCM with greener alternatives such as water, ethanol, or 2-methyl-THF. Avoid highly toxic reagents where possible.
Designing Safer Chemicals The final product's toxicological profile is inherent, but the synthesis can be designed to minimize exposure to hazardous intermediates.
Safer Solvents & Auxiliaries Utilize water as a solvent for the acylation step (Schotten-Baumann conditions). Explore solvent-free conditions.
Design for Energy Efficiency Employ microwave irradiation to reduce reaction times and energy consumption for all steps. Conduct reactions at ambient temperature where possible.
Use of Renewable Feedstocks While not directly applicable to the core structure, solvents like ethanol can be derived from renewable resources.
Reduce Derivatives The proposed route uses a chloro intermediate, which is a form of protecting group strategy. A direct catalytic amidation would be a more ideal, one-step process.
Catalysis Explore enzymatic catalysis (e.g., using CALB) for the amide bond formation step as a highly selective and green alternative.
Design for Degradation This principle applies to the final product's lifecycle rather than its synthesis.
Real-time Analysis for Pollution Prevention Use in-situ monitoring techniques (e.g., TLC, LC-MS) to track reaction progress, preventing over-reaction and byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choose less volatile solvents and reagents. Running reactions at ambient temperature and pressure reduces the risk of accidents.

By critically evaluating each step through the lens of green chemistry, a more sustainable, safer, and efficient synthesis of this compound can be achieved.

Computational Chemistry and in Silico Modeling of 2 Amino N 3 Cyano Benzyl N Methyl Acetamide

Conformational Analysis and Energy Landscapes of 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide

A search for studies on the conformational analysis of this compound yielded no specific results. This type of analysis would typically involve computational methods to identify the molecule's stable three-dimensional shapes (conformers) and the energy barriers between them. Without dedicated research, data on its potential energy surface and preferred conformations are not available.

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound

No specific quantum chemical calculations for this compound have been published. Such studies are crucial for understanding the electronic properties that govern a molecule's reactivity and interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this compound. This analysis is fundamental for predicting chemical reactivity, as the HOMO-LUMO energy gap is a key indicator of molecular stability.

Electrostatic Potential Surface (ESP) Mapping

Information regarding the electrostatic potential surface of this compound is not present in the surveyed literature. An ESP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions.

Molecular Docking Studies of this compound with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a biological target, such as a protein. No studies have been published that perform molecular docking simulations with this compound. Consequently, there is no information on its potential biological targets, binding modes, or affinities.

Prediction of Ligand-Target Binding Modes and Interactions

Without molecular docking studies, it is not possible to describe the potential binding modes or the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that this compound might form with any biological target.

Estimation of Binding Affinities and Free Energies

There are no published estimations of binding affinities or free energies for the interaction of this compound with any hypothesized biological targets. This data, typically generated through docking and more advanced simulations, is essential for assessing the potential efficacy of a compound as a therapeutic agent.

Molecular Dynamics Simulations of this compound in Solution and Protein Environments

There is no publicly available research that has conducted molecular dynamics (MD) simulations specifically on this compound. Such studies would be essential to understand its conformational flexibility, solvation properties, and potential interactions within a biological system, such as the binding pocket of a protein. Information regarding its dynamic behavior, stability of different conformations, and the role of solvent molecules in its structural dynamics remains uninvestigated.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

A critical component of modern drug discovery and chemical research, Quantitative Structure-Activity Relationship (QSAR) modeling, has not been applied to this compound in any published studies. QSAR models rely on the analysis of a series of related compounds to correlate their structural features with their biological activities. Without a dataset of analogues and their corresponding activities, it is not possible to develop or discuss any QSAR models for this specific compound. Such models would be invaluable for predicting the activity of new, related molecules and for guiding the design of compounds with enhanced properties.

Prediction of Relevant Biological Properties (excluding explicitly prohibited elements) through In Silico Methods

In the absence of dedicated in silico studies, any prediction of the biological properties of this compound would be purely speculative. Computational tools are frequently used to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential biological targets. However, without validated models or specific computational experiments, no reliable data can be presented for this compound.

While computational studies on other cyanoacetamide derivatives exist, directly extrapolating these findings to this compound without specific research would not meet the standards of scientific accuracy. The unique combination of the 3-cyano-benzyl and N-methyl-acetamide moieties would undoubtedly influence its physicochemical and biological properties in ways that cannot be accurately predicted without dedicated computational analysis.

Further research, including de novo computational studies, is necessary to elucidate the molecular behavior and potential biological activities of this compound.

Biochemical and Cellular Mechanistic Investigations of 2 Amino N 3 Cyano Benzyl N Methyl Acetamide

Identification of Putative Molecular Targets for 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide through Omics Approaches

A thorough search of scientific databases and literature reveals no published studies that have utilized omics approaches to identify the molecular targets of this compound.

Proteomic Profiling for Target Identification

No research articles or data could be found that describe the use of proteomic profiling techniques, such as affinity chromatography-mass spectrometry, activity-based protein profiling, or yeast two-hybrid screens, to identify the protein targets of this compound. Consequently, there is no data available to compile a table of putative protein interactors.

Metabolomic Changes Induced by this compound

There is no available research on the metabolomic effects of this compound. Studies employing techniques like mass spectrometry or nuclear magnetic resonance spectroscopy to analyze global changes in metabolite levels in response to this compound have not been published. Therefore, no data on specific metabolic pathways perturbed by this compound can be presented.

Enzyme Inhibition/Activation Kinetics and Substrate Specificity Studies of this compound

No published studies were identified that have investigated the effects of this compound on enzyme activity. There is a lack of information regarding its potential inhibitory or activating properties against any specific enzyme. As a result, data on parameters such as IC50, Ki, or Km values, as well as details on substrate specificity in the presence of this compound, are not available.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling for this compound

A comprehensive search for receptor binding assays and ligand-receptor interaction profiling for this compound yielded no results. There are no published reports of studies that have assessed the binding affinity of this compound for any specific receptors, nor are there any computational or experimental data detailing its interaction profile with potential receptor targets.

In Vitro Cellular Assays for Investigating Specific Biological Activities of this compound

There is a notable absence of published in vitro cellular assays designed to investigate the specific biological activities of this compound.

Cellular Uptake, Intracellular Localization, and Subcellular Distribution

No studies could be located that have examined the cellular uptake, intracellular localization, or subcellular distribution of this compound. Research employing methods such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification has not been reported. Therefore, there is no data to present on how this compound enters cells and where it localizes within the cellular environment.

Following a comprehensive review of publicly available scientific literature, no specific research data was found for the chemical compound "this compound" pertaining to its biochemical and cellular mechanistic investigations. Consequently, the detailed article requested, focusing on its impact on cellular signaling pathways, gene expression, organelle function, cellular phenotypes, and interactions with biological macromolecules, cannot be generated at this time.

The absence of published studies on this specific compound means there is no information to populate the outlined sections:

Investigations into Covalent or Non-Covalent Interactions of this compound with Biological Macromolecules

Further research and publication in peer-reviewed journals are necessary to elucidate the biological activities and mechanisms of action of "this compound." Without such primary data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies of 2 Amino N 3 Cyano Benzyl N Methyl Acetamide Derivatives

Rational Design Principles for Structural Modification of the 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide Scaffold

The rational design of new analogs based on the this compound scaffold is guided by established principles of medicinal chemistry. The core structure presents several key regions amenable to modification: the amide linkage, the terminal amino group, the cyano-benzyl moiety, and the N-methyl group. The overarching goal of these modifications is to systematically probe the chemical space around the core scaffold to identify substitutions that enhance biological activity, selectivity, and pharmacokinetic properties.

The amide bond is a cornerstone of the scaffold, providing structural rigidity and potential hydrogen bonding interactions. Systematic variations could include the introduction of bioisosteric replacements for the amide bond, such as esters, ketones, or sulfonamides, to modulate the electronic and conformational properties of the molecule. Such changes can influence the compound's metabolic stability and ability to interact with its biological target.

The terminal amino group is a key site for interaction and can significantly influence the compound's polarity and basicity. Modifications could involve:

Alkylation: Introduction of small alkyl groups (e.g., ethyl, propyl) to probe for steric tolerance and potential hydrophobic interactions.

Acylation: Conversion to amides or sulfonamides to alter hydrogen bonding capacity and introduce new interaction points.

Cyclization: Incorporation of the amino group into a heterocyclic ring (e.g., piperidine, morpholine) to constrain the conformation and explore new vector spaces.

Studies on related 2-amino-N-phenylacetamide derivatives have shown that even minor structural changes to the amino group can significantly impact biological activity, suggesting this is a critical area for SAR exploration. mdpi.com

The 3-cyano-benzyl group is a significant feature of the molecule, likely involved in key binding interactions. The cyano group itself is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Exploration of this moiety would involve:

Positional Isomerism: Moving the cyano group to the 2- or 4-position of the benzyl (B1604629) ring to assess the importance of its specific location for biological activity.

Bioisosteric Replacement: Substituting the cyano group with other electron-withdrawing groups such as a nitro group, a trifluoromethyl group, or a halogen to fine-tune the electronic properties and potential for interactions.

Introduction of Additional Substituents: Adding other groups (e.g., halogens, alkyl, alkoxy) to the benzyl ring to probe for additional binding pockets and modulate lipophilicity.

In related N-benzyl substituted acetamides, the presence and position of substituents on the benzyl ring have been shown to be critical for activity. For instance, in a series of thiazolyl N-benzyl-substituted acetamides, substituents at the 4-position of the benzyl ring were found to be crucial for maximizing anticancer activity. chapman.edu

The N-methyl group on the amide nitrogen influences the compound's conformation and lipophilicity. Replacing this group with other small alkyl substituents (e.g., ethyl, isopropyl) or a hydrogen atom would provide insight into the steric and electronic requirements at this position. Removal of the methyl group would also introduce a hydrogen bond donor, which could lead to new interactions with a biological target.

If chiral centers are present or introduced into the molecule, the synthesis and evaluation of individual enantiomers would be crucial. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have significantly different biological activities and pharmacokinetic profiles. For example, in studies of the anticonvulsant lacosamide, a related (R)-N-benzyl 2-acetamido-3-methoxypropionamide, the stereochemistry is critical for its activity. nih.gov

Synthesis and Biological Evaluation of Key this compound Analogues and Isomers

The synthesis of analogs of this compound would likely follow established routes for amide bond formation. A common approach would involve the coupling of 2-amino-N-methylacetamide with a suitably substituted 3-cyanobenzyl halide or the reductive amination of 3-cyanobenzaldehyde (B1676564) with 2-amino-N-methylacetamide, followed by N-methylation.

The biological evaluation of these synthesized analogs would be dependent on the therapeutic area of interest. This would typically involve in vitro assays to determine the compound's potency against a specific biological target (e.g., an enzyme or receptor), followed by cellular assays to assess its functional effects.

Table 1: Hypothetical Biological Activity of this compound Analogs

Compound ID R1 (on Amino Group) R2 (on Benzyl Ring) R3 (N-substituent) IC50 (nM)
Parent H 3-CN CH3 100
Analog 1 CH3 3-CN CH3 150
Analog 2 H 4-CN CH3 50
Analog 3 H 3-Cl CH3 200
Analog 4 H 3-CN H 80

This table is for illustrative purposes and the data is hypothetical.

Establishment of Correlations between Structural Features and Observed Biochemical or Cellular Activities

By systematically synthesizing and testing a library of analogs, correlations between specific structural features and biological activity can be established. For example, a quantitative structure-activity relationship (QSAR) study could be performed to develop a mathematical model that relates the physicochemical properties of the analogs to their observed activity. kg.ac.rs

Key structural features and their likely impact on activity, based on related series, are summarized below:

Amino Group: The basicity and hydrogen bonding capacity of the amino group are expected to be important. Acylation or substitution with bulky groups may be detrimental to activity.

Cyano-Benzyl Moiety: The position and nature of the substituent on the benzyl ring are critical. The 3-cyano group likely acts as a key pharmacophoric feature. Shifting the cyano group to the 4-position might enhance activity by allowing for interactions with a different region of the binding pocket.

N-Methyl Group: This group likely influences the conformational preference of the amide bond. Its replacement with larger alkyl groups could lead to a decrease in activity due to steric hindrance.

Table 2: Impact of Structural Modifications on Biological Activity (Hypothetical)

Modification Structural Change Expected Impact on Activity Rationale
Amide Linkage Isosteric replacement (e.g., ester) Decrease Altered electronics and H-bonding
Amino Group Acylation Decrease Loss of basicity and H-bond donation
Cyano-Benzyl 4-CN isomer Increase/Decrease Probes different binding pocket region
N-Methyl Group Replacement with H Increase/Decrease Alters conformation and adds H-bond donor

This table presents hypothetical trends based on general medicinal chemistry principles.

Development of Pharmacophore Models and Ligand-Based Drug Design (LBDD) Strategies Based on this compound Series

Based on the SAR data from a series of active analogs, a pharmacophore model can be developed. dergipark.org.tr This model would define the essential three-dimensional arrangement of chemical features required for biological activity. For the this compound scaffold, a hypothetical pharmacophore model might include:

A hydrogen bond acceptor (the cyano group).

A hydrogen bond donor/acceptor (the amino group).

A hydrophobic/aromatic feature (the benzyl ring).

A hydrogen bond acceptor (the amide carbonyl).

This pharmacophore model can then be used in ligand-based drug design (LBDD) to virtually screen large compound libraries to identify novel molecules with the desired chemical features that are predicted to be active. researchgate.net Furthermore, the model can guide the design of new analogs with improved properties by ensuring that any proposed modifications retain the key pharmacophoric elements. For instance, if the 3-cyano group is identified as a critical hydrogen bond acceptor, LBDD efforts would focus on retaining this feature or replacing it with a bioisostere that preserves this interaction. The development of such models is a key step in translating initial SAR findings into the discovery of new lead compounds. nih.gov

Lack of Publicly Available Research Data Precludes Article Generation

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data on the chemical compound "this compound" and its derivatives. Specifically, no structure-activity relationship (SAR) studies detailing bioisosteric replacements within this particular molecular framework could be located.

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds by replacing functional groups with others that have similar physical or chemical properties, with the goal of enhancing the compound's biological activity, selectivity, or pharmacokinetic parameters. This process involves detailed synthesis and biological evaluation of a series of analogs to establish clear SAR trends.

Without access to primary research data, including comparative biological activities of different bioisosteres, it is not possible to construct a scientifically accurate and detailed article on this topic as requested. The generation of data tables and in-depth discussion of research findings is contingent upon the existence of such published studies.

Therefore, the requested article focusing on "5.5. Bioisosteric Replacements within the this compound Framework" cannot be produced at this time.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Amino N 3 Cyano Benzyl N Methyl Acetamide

High-Resolution Mass Spectrometry (HRMS) for Definitive Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of a compound by providing its exact mass with high accuracy and precision. This technique allows for the determination of the elemental composition of 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide, distinguishing it from other compounds with the same nominal mass.

For the molecular formula C11H13N3O, the theoretical exact mass can be calculated. appchemical.com An HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. The experimentally measured value is then compared to the calculated value. A minimal mass error, usually in the range of parts per million (ppm), confirms the elemental formula and, by extension, the molecular weight. This high level of accuracy is critical for confirming the identity of newly synthesized batches and for distinguishing the compound from potential impurities or isomers. amazonaws.com

Table 1: Illustrative HRMS Data for this compound

Parameter Value
Molecular Formula C11H13N3O
Ion Type [M+H]+
Calculated Exact Mass 204.1131
Measured Exact Mass 204.1135

Note: The Measured Exact Mass and Mass Error are representative values for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a tertiary amide like this compound, NMR is particularly insightful as it can reveal the presence of rotational isomers (rotamers) resulting from the restricted rotation around the amide C-N bond. scielo.br This phenomenon can lead to the observation of two distinct sets of signals for the N-methyl and N-benzyl groups. scielo.br

1D NMR (1H, 13C, 15N) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques

1D NMR:

¹H NMR: This spectrum reveals the number of different types of protons and their chemical environments. For this compound, distinct signals would be expected for the aromatic protons on the cyano-benzyl ring, the benzylic methylene (CH₂) protons, the N-methyl (CH₃) protons, the acetamide (B32628) methylene (CH₂) protons, and the primary amine (NH₂) protons.

¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, including those of the methyl, methylene, aromatic, nitrile (C≡N), and carbonyl (C=O) groups.

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atoms of the amine, amide, and nitrile functional groups, providing valuable data on their electronic environments.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity within the benzyl (B1604629) group and trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly useful for differentiating between the E/Z rotamers by observing through-space correlations, for instance, between the N-methyl protons and the acetamide methylene protons in one isomer versus another. scielo.br

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Amide C=O - ~170
Aromatic C (quaternary) - ~135-140
Aromatic C-H ~7.4-7.8 ~129-132
Cyano C≡N - ~118
Aromatic C-CN - ~112
Benzyl CH₂ ~4.6 (may show two signals) ~52
Acetamide CH₂ ~3.2 ~55
N-Methyl CH₃ ~3.0 (may show two signals) ~36

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary, and signal doubling due to rotamers is possible.

X-Ray Crystallography for Solid-State Structure Determination of this compound and its Co-Crystals with Biological Receptors

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial coordinates of each atom. This analysis yields accurate measurements of bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a crystal structure would confirm the molecular connectivity and reveal the preferred conformation of the molecule in the solid state, including the planarity of the amide group and the relative orientation of the benzyl and acetamide moieties. Furthermore, the analysis would show how the molecules pack together in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding involving the primary amine and the amide carbonyl or nitrile groups. researchgate.net

If the compound is co-crystallized with a biological receptor, such as an enzyme or protein, this technique can elucidate the specific binding mode. It would reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the receptor's binding site, providing invaluable information for structure-based drug design.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound, as each group absorbs energy at a characteristic frequency.

For this compound, IR and Raman spectra would provide clear evidence for its key structural features. The two techniques are often complementary; for example, the C≡N stretch is typically strong in both, while the C=O stretch is very strong in IR, and aromatic ring vibrations are often strong in Raman. scirp.org Analysis of these spectra confirms the presence of all expected functional groups and can also offer insights into molecular conformation and hydrogen bonding. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Nitrile (C≡N) Stretch 2220 - 2260
Amide Carbonyl (C=O) Stretch (Amide I band) 1630 - 1680

Chromatographic Methods (HPLC, UPLC, GC-MS) for Purity Assessment, Isomer Separation, and Quantification in Research Samples

Chromatographic methods are fundamental for separating components of a mixture, making them essential for assessing the purity of research samples, separating isomers, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for determining the purity of non-volatile compounds like this compound. A reversed-phase method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724), would be employed. sielc.combsu.edu.eg The compound would elute at a specific retention time, and its purity could be calculated from the area of its peak relative to the total area of all peaks detected, typically by a UV detector. UPLC offers faster analysis times and higher resolution compared to traditional HPLC. nih.govmsu.edu These methods are also used for quantification by comparing the peak area of the analyte to that of a standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity and relatively low volatility of the target compound, direct analysis by GC-MS may be challenging. Therefore, derivatization is often required to convert the polar amine group into a less polar, more volatile derivative, such as a silyl derivative. sigmaaldrich.comnorthwestern.edu After derivatization, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification. d-nb.info

Chiroptical Spectroscopy (CD, ORD) for Analysis of Optical Purity and Stereochemistry of Chiral Analogues

The parent compound, this compound, is achiral. However, if a chiral center were introduced to create a chiral analogue (for example, by substituting one of the hydrogens on the acetamide's alpha-carbon with an alkyl group), chiroptical techniques would become essential.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is unique to a specific enantiomer and can be used to determine the stereochemistry of the molecule by comparing the experimental spectrum to theoretical calculations or spectra of known compounds. It is also a sensitive technique for monitoring conformational changes in chiral molecules.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Like CD, the ORD spectrum is characteristic of a specific enantiomer. It is a powerful tool for determining the absolute configuration of chiral molecules and for quantifying the enantiomeric excess (optical purity) of a sample.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide in academic research settings?

  • Methodological Answer : The synthesis can be adapted from protocols for structurally similar N-substituted acetamides. For example:
  • React 3-cyanobenzylamine with methyl chloroacetate to form the intermediate N-(3-cyanobenzyl)-N-methyl-acetamide, followed by amino group introduction via nucleophilic substitution or reductive amination .
  • Evidence from substituted acetamide syntheses suggests using anhydrous conditions and catalysts like triethylamine to improve yield .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., cyano stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹).
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Screen for receptor binding or enzymatic inhibition using:
  • In vitro radioligand displacement assays (e.g., opioid receptor binding, as seen in structurally related U-drugs) .
  • Cell viability assays (e.g., MTT) to assess cytotoxicity.
  • Functional assays (e.g., cAMP modulation) to probe signaling pathways .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Purification : Employ column chromatography or recrystallization to isolate intermediates .
  • Reaction monitoring : Use TLC or HPLC to track progress and minimize side products.
  • Catalytic optimization : Test bases (e.g., K₂CO₃ vs. Et₃N) and solvents (DMF vs. THF) for efficiency .

Q. How do structural modifications influence the compound’s receptor binding affinity?

  • Methodological Answer :
  • Substituent analysis : Compare analogs with varying cyano positions or methyl groups. For example, replacing the 3-cyano group with a nitro group may alter binding to μ-opioid receptors (MOR), as seen in U-47700 derivatives .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like MOR or kinases .

Q. How to address discrepancies in pharmacological data across studies involving similar acetamide derivatives?

  • Methodological Answer :
  • Control standardization : Ensure consistent assay conditions (e.g., buffer pH, temperature) and receptor sources (cell lines vs. tissue extracts).
  • Data normalization : Express binding affinities (Ki) relative to a reference ligand to minimize inter-study variability .

Q. What advanced spectroscopic techniques confirm stereochemistry or dynamic molecular behavior?

  • Methodological Answer :
  • 2D NMR (e.g., NOESY, COSY) to resolve spatial arrangements of substituents.
  • Dynamic NMR to study conformational exchange in solution.
  • Time-resolved fluorescence for monitoring real-time interactions with biological targets .

Q. How can computational tools predict the compound’s metabolic stability?

  • Methodological Answer :
  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify probable cytochrome P450 oxidation sites.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict reactive hotspots .

Contradiction Analysis & Troubleshooting

Q. Why might in vitro receptor binding data conflict with in vivo efficacy studies?

  • Methodological Answer :
  • Pharmacokinetic factors : Poor bioavailability or rapid metabolism (e.g., hydrolysis of the acetamide group) may reduce in vivo activity despite strong in vitro binding.
  • Off-target effects : Use knockout models or selective inhibitors to isolate target-specific responses .

Q. How to resolve inconsistencies in synthetic yields reported across literature?

  • Methodological Answer :
  • Replicate conditions : Verify moisture sensitivity, inert atmosphere requirements, or catalyst purity.
  • Scale considerations : Pilot small-scale reactions (<100 mg) before scaling up, as exothermic steps may require controlled addition rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.